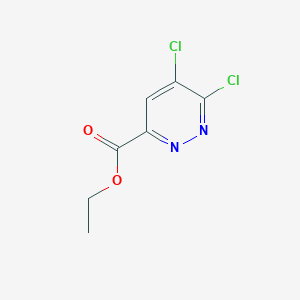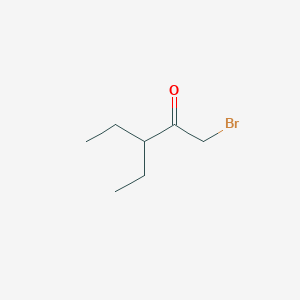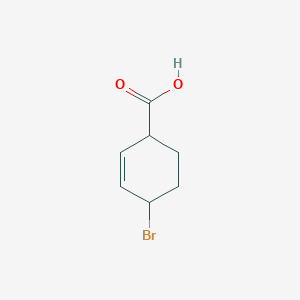
4-Bromocyclohex-2-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromocyclohex-2-ene-1-carboxylic acid is an organic compound with the molecular formula C7H9BrO2 It is a derivative of cyclohexene, where a bromine atom is substituted at the 4th position and a carboxylic acid group is attached at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromocyclohex-2-ene-1-carboxylic acid typically involves the bromination of cyclohex-2-ene-1-carboxylic acid. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography may be employed to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromocyclohex-2-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-hydroxycyclohex-2-ene-1-carboxylic acid.
Oxidation: Products may include 4-bromocyclohex-2-ene-1,2-dicarboxylic acid.
Reduction: Products may include 4-bromocyclohex-2-ene-1-methanol.
Aplicaciones Científicas De Investigación
4-Bromocyclohex-2-ene-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromocyclohex-2-ene-1-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-ene-1-carboxylic acid: Lacks the bromine substitution.
4-Chlorocyclohex-2-ene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
4-Fluorocyclohex-2-ene-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-Bromocyclohex-2-ene-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can also serve as a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-bromocyclohex-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1,3,5-6H,2,4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSWAQPQCWROFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
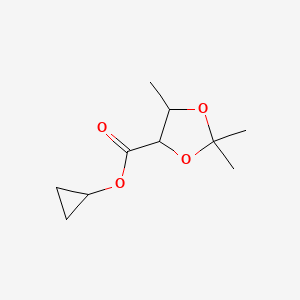
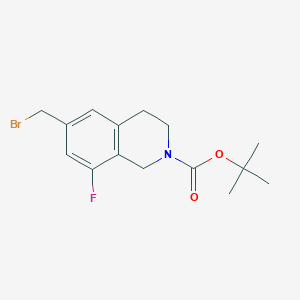
![6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13897853.png)
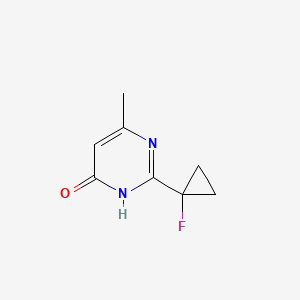

![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)
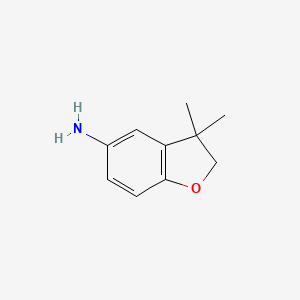
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
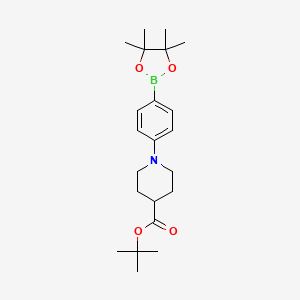
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)

